molecular formula C18H15Cl2N3O2 B2670173 4-((3-Chloro-4-methoxyphenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride CAS No. 1331305-07-7

4-((3-Chloro-4-methoxyphenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride

Cat. No.: B2670173
CAS No.: 1331305-07-7
M. Wt: 376.24
InChI Key: WNXPYPADGXTMIM-UHFFFAOYSA-N
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Description

4-((3-Chloro-4-methoxyphenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a quinoline core, which is a common structural motif in many biologically active molecules. The presence of chloro, methoxy, and amino groups contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Chloro-4-methoxyphenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methoxyaniline and 8-methoxyquinoline-3-carbonitrile.

    Coupling Reaction: The key step involves a coupling reaction between 3-chloro-4-methoxyaniline and 8-methoxyquinoline-3-carbonitrile under basic conditions, often using a palladium catalyst.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction. Solvent recovery and recycling are also implemented to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonitrile group, converting them into amines or amides.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products of these reactions include quinone derivatives from oxidation, amines or amides from reduction, and various substituted quinoline derivatives from nucleophilic substitution.

Scientific Research Applications

Chemistry

In chemistry, 4-((3-Chloro-4-methoxyphenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as an inhibitor of specific enzymes or receptors. Its structural similarity to other bioactive quinoline derivatives makes it a candidate for drug development, particularly in the fields of oncology and infectious diseases.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Preliminary studies suggest it may have anti-cancer properties, making it a candidate for further development as a chemotherapeutic agent.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also serve as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-((3-Chloro-4-methoxyphenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Quinacrine: Another antimalarial with structural similarities.

    Mefloquine: Used for the treatment and prevention of malaria, also featuring a quinoline core.

Uniqueness

4-((3-Chloro-4-methoxyphenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of chloro, methoxy, and amino groups differentiates it from other quinoline derivatives, potentially leading to unique interactions with biological targets and novel applications in research and industry.

Properties

IUPAC Name

4-(3-chloro-4-methoxyanilino)-8-methoxyquinoline-3-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2.ClH/c1-23-15-7-6-12(8-14(15)19)22-17-11(9-20)10-21-18-13(17)4-3-5-16(18)24-2;/h3-8,10H,1-2H3,(H,21,22);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXPYPADGXTMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=C3C=CC=C(C3=NC=C2C#N)OC)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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